2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound that features a unique combination of a thiophene ring and a pyrazole moiety, making it of interest in various fields of chemistry, particularly medicinal chemistry. The structural formula indicates the presence of a hydroxyl group, which may contribute to its chemical reactivity and biological activity.
The compound can be synthesized through various methods, often involving the reaction of hydrazones or other pyrazole derivatives with thiophene-containing reactants. The synthesis typically employs organic solvents and may involve catalysts to enhance yields.
This compound falls under the category of heterocyclic organic compounds, specifically those containing both thiophene and pyrazole rings. Such compounds are often studied for their potential pharmacological properties.
The synthesis of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can be achieved through several methodologies:
The synthesis typically requires careful control of temperature and reaction time. For instance, reactions may be conducted at elevated temperatures (e.g., 100 °C) for several hours, followed by purification steps such as recrystallization or column chromatography to isolate the target compound.
The molecular structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol consists of:
The molecular formula is C₉H₈N₂OS, with a molecular weight of approximately 196.24 g/mol. The presence of both nitrogen and sulfur in the structure suggests potential interactions in biological systems.
The compound can undergo various chemical reactions typical for alcohols and heterocycles:
Reactions are often facilitated by using appropriate catalysts or reagents, such as acid catalysts for esterification or oxidizing agents for alcohol oxidation.
The mechanism by which 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol exerts its effects (if applicable) is likely related to its ability to interact with biological targets such as enzymes or receptors. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Studies on similar compounds indicate that pyrazole derivatives often exhibit anti-inflammatory, analgesic, or antimicrobial properties, suggesting potential therapeutic applications for this compound as well.
Key physical properties include:
Chemical properties include:
Relevant spectroscopic data (NMR, IR) would provide further insights into the functional groups present and confirm structural integrity.
The compound has potential applications in:
Heterocyclic compounds constitute >75% of FDA-approved drugs, with pyrazole and thiophene rings being exceptionally privileged scaffolds. These five-membered heterocycles enable precise molecular interactions through their electron-rich nitrogen/sulfur atoms and customizable substitution patterns. Hybrid architectures merging pyrazole and thiophene moieties exploit synergistic bioactivity, yielding compounds with enhanced target specificity and pharmacokinetic profiles. The structural plasticity of these systems allows medicinal chemists to fine-tune electronic properties, solubility, and 3D conformation—critical factors in modern drug design. Within this landscape, 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol exemplifies a strategically engineered hybrid featuring an ethanol linker that bridges two bioactive heterocycles while introducing beneficial polarity. [2] [5]
Pyrazole-thiophene hybrids exhibit multifaceted bioactivity stemming from their dual heterocyclic framework. The pyrazole ring contributes strong hydrogen-bonding capacity via its pyrrole-like (N1-H) and pyridine-like (N2) nitrogen atoms, while the thiophene moiety enhances lipophilic permeability and influences electronic distribution through sulfur’s polarizability. This combination enables target engagement across diverse therapeutic areas:
Table 1: Bioactivity Profile of Pyrazole-Thiophene Hybrids
Representative Compound | Biological Activity | Potency (IC~50~/MIC) | Primary Target | |
---|---|---|---|---|
1,3-Diphenyl-4-(thiophen-2-yl)pyrazole | Antiproliferative (MCF-7) | 10.21 µM | Tubulin polymerization | |
5-(Thiophen-2-yl)-3-methylpyrazole | Antibacterial (S. aureus) | 0.313 µg/ml | Cell membrane synthesis | |
4-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide | Antitubercular | 0.75 µg/ml | DprE1 enzyme | |
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethanol | Kinase inhibition | 91 nM | MEK/ERK pathway | [2] [5] [9] |
The bioisosteric relationship between thiophene and benzene (both boiling points ~80–84°C) further enables pharmacokinetic optimization without sacrificing aromatic stacking interactions. This interchangeability is leveraged in 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol to enhance metabolic stability relative to phenyl analogs while retaining target affinity [2].
Pyrazole-based drug development has evolved through three distinct eras, reflecting advances in synthetic methodology and target engagement strategies:
First Generation (1950s–1980s): Early agents like antipyrine featured simple pyrazole rings as analgesic cores. These compounds exhibited non-selective cyclooxygenase inhibition but highlighted pyrazole’s capacity for central nervous system penetration. Limitations included gastrointestinal toxicity and short half-lives due to rapid oxidative metabolism of unsubstituted rings [5].
Second Generation (1990s–2010s): Strategic substitutions improved selectivity and ADMET properties. Celecoxib (COX-2 inhibitor) incorporated 1,3-diaryl pyrazole with sulfonamide groups for enhanced target binding (K~i~ = 40 nM). Concurrently, crizotinib introduced a 3-(trifluoromethyl)pyrazole moiety as a kinase hinge-binding motif, achieving ALK inhibition at IC~50~ = 20 nM. These innovations demonstrated pyrazole’s adaptability for precision therapeutics [5] [8].
Third Generation (2020s–Present): Hybrid architectures like 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol leverage molecular hybridization and linker engineering. The ethanol bridge in contemporary derivatives enables hydrogen-bonding interactions with residues like Asp381 in kinase domains while improving aqueous solubility (log P = 2.4 vs. >3.5 for older analogs). Modern synthetic routes employ Claisen-Schmidt condensations and transition metal catalysis to access these complex hybrids efficiently [8].
Table 2: Structural Evolution of Therapeutic Pyrazole Derivatives
Era | Prototype Drug | Key Pyrazole Substitution | Therapeutic Target | Advancement | |
---|---|---|---|---|---|
First (1950s) | Antipyrine | 1,2-Dimethyl-3-phenyl | COX (non-selective) | Analgesic efficacy | |
Second (2000s) | Celecoxib | 1-(4-Sulfamoylphenyl)-3-trifluoromethyl | COX-2 | GI safety profile | |
Second (2010s) | Crizotinib | 3-(Trifluoromethyl)-1H-pyrazol-5-yl | ALK kinase | Kinase selectivity | |
Third (Present) | Pyrazole-thiophene-ethanol hybrids | 1-(2-Hydroxyethyl)-3-heteroaryl | Multi-target (kinases, COX) | Enhanced solubility & metabolic stability | [5] [8] |
The ethanol moiety in 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol serves as a multifunctional pharmacophore that profoundly influences both molecular interactions and physicochemical behavior. Key advantages include:
Solubility-Permeability Balance: The terminal hydroxyl group provides 3–5-fold higher aqueous solubility (predicted log S = -2.5) than methyl or ethyl linkers while maintaining moderate lipophilicity (cLog P = 2.4). This balance is critical for oral bioavailability and avoids the "molecular obesity" common in hydrophobic heterocycles .
Conformational Flexibility: The two-carbon chain allows adaptive positioning for optimal target engagement. In kinase inhibitors, the ethanol linker enables hydrogen bonding with catalytic lysine residues (e.g., Lys53 in PKA) while the pyrazole-thiophene core occupies hydrophobic pockets [5] [8].
Synthetic Versatility: The hydroxyl group serves as a handle for further derivatization. It undergoes Mitsunobu reactions to form ethers, esterification to prodrugs, or oxidation to aldehydes for Schiff base formation—enabling library diversification from a common intermediate [10].
Table 3: Physicochemical Properties of Ethanol-Substituted Heterocycles
Compound | Molecular Weight (g/mol) | cLogP | Hydrogen Bond Donors | TPSA (Ų) | Water Solubility (mg/L) | |
---|---|---|---|---|---|---|
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol | 208.26 | 2.4 | 1 (OH) | 41.8 | 1,200 (predicted) | |
1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1H-pyrazole | 222.28 | 2.8 | 0 | 30.5 | 450 | |
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole | 226.70 | 3.1 | 0 | 20.2 | 180 | |
Unsubstituted 3-(thiophen-2-yl)-1H-pyrazole | 150.19 | 2.6 | 1 (N-H) | 28.8 | 850 |
The ethanol substitution also mitigates metabolic vulnerabilities. Unlike benzylic methyl groups, which undergo rapid CYP450 oxidation, the β-hydroxyl group directs phase II metabolism toward glucuronidation—yielding more readily excreted conjugates. This property reduces bioactivation risk and improves hepatotoxicity profiles relative to first-generation pyrazoles [5] [8].
Comprehensive Compound List
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1